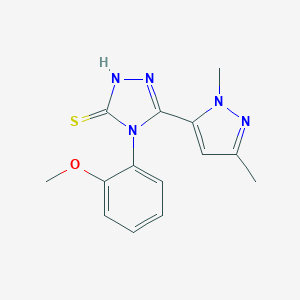
5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves the inhibition of specific enzymes and proteins that are involved in the inflammatory response, tumor growth, and bacterial growth. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It also inhibits the activity of topoisomerase II, which is a protein that is involved in DNA replication and repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. This compound has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to inhibit the growth of various cancer cell lines. It also exhibits antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its ability to selectively target specific enzymes and proteins, making it a valuable tool for studying the mechanisms of various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. One area of research is the development of new drugs based on this compound for the treatment of inflammatory diseases, cancer, and bacterial infections. Another area of research is the study of the molecular mechanisms underlying the anti-inflammatory, anti-tumor, and antibacterial properties of this compound. Finally, the potential toxicity of this compound should be further investigated to determine its safety and suitability for use in clinical trials.
Métodos De Síntesis
The synthesis of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 1,3-dimethyl-5-amino-1H-pyrazole with 2-methoxybenzaldehyde and thiourea in the presence of a catalyst. The resulting compound has a molecular weight of 347.4 g/mol and a melting point of 238-240°C.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol have been explored in various scientific research studies. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the development of new drugs.
Propiedades
Fórmula molecular |
C14H15N5OS |
|---|---|
Peso molecular |
301.37 g/mol |
Nombre IUPAC |
3-(2,5-dimethylpyrazol-3-yl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H15N5OS/c1-9-8-11(18(2)17-9)13-15-16-14(21)19(13)10-6-4-5-7-12(10)20-3/h4-8H,1-3H3,(H,16,21) |
Clave InChI |
DBVIMIMAFWRJIL-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)C2=NNC(=S)N2C3=CC=CC=C3OC)C |
SMILES canónico |
CC1=NN(C(=C1)C2=NNC(=S)N2C3=CC=CC=C3OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


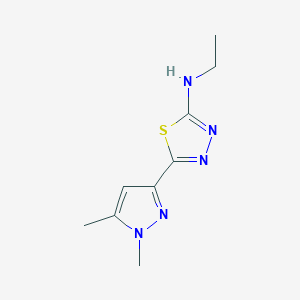
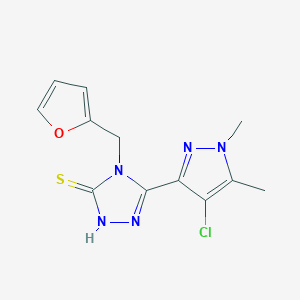
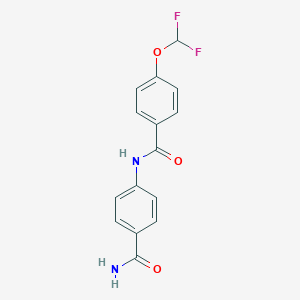
![2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279931.png)
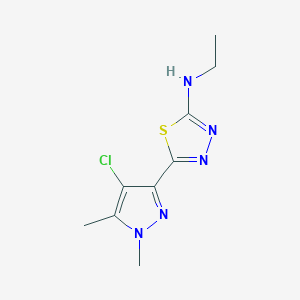
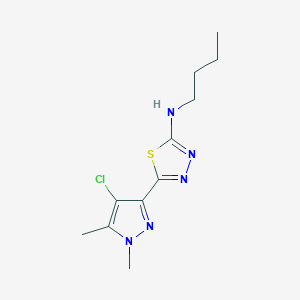
![5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B279934.png)
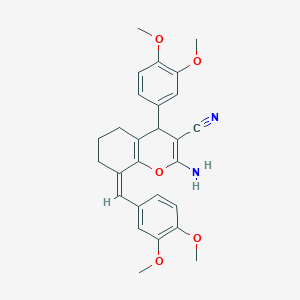
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide](/img/structure/B279936.png)
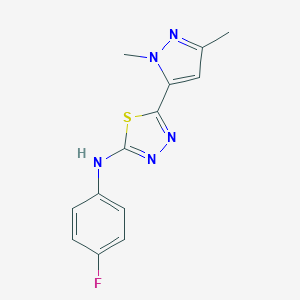
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B279938.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
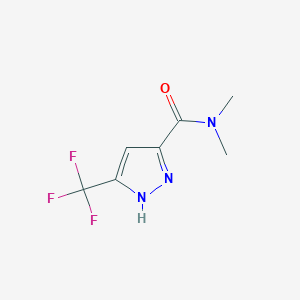
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)
